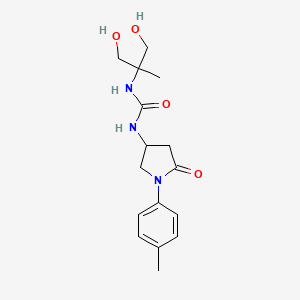

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Description

This urea derivative features a central urea backbone substituted with two distinct moieties:

- 5-Oxo-1-(p-tolyl)pyrrolidin-3-yl group: A pyrrolidinone ring substituted with a para-methylphenyl (p-tolyl) group, contributing to lipophilicity and aromatic interactions.

Properties

IUPAC Name |

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11-3-5-13(6-4-11)19-8-12(7-14(19)22)17-15(23)18-16(2,9-20)10-21/h3-6,12,20-21H,7-10H2,1-2H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRDCUWMSCZXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.

Urea Formation: The urea moiety is formed by reacting an isocyanate with an amine group present in the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal activities. The presence of the pyrrolidine ring enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

- Cholinesterase Inhibition : Preliminary research suggests that the compound may inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This property could make it beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have focused on the applications of this compound:

- Antimicrobial Activity Study :

- Cancer Cell Line Testing :

- Neuroprotective Effects :

Mechanism of Action

The mechanism of action of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Target Compound vs. UPy(OH)₂

UPy(OH)₂ (1-(6-(3-(1,3-dihydroxy-2-methylpropan-2-yl)ureido)hexyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl) urea) shares the 1,3-dihydroxy-2-methylpropan-2-yl-urea motif but replaces the pyrrolidinone-p-tolyl group with a dihydropyrimidinone ring. This substitution reduces aromaticity but introduces additional hydrogen-bonding sites via the pyrimidinone ring. UPy(OH)₂ is utilized in supramolecular nanocomposites due to its dynamic hydrogen-bonding networks .

Target Compound vs. Pyrazol-Tetrahydropyrimidine Urea ()

The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile features a pyrazol-tetrahydropyrimidine core with nitro and thioxo groups. Key differences:

- Electron-withdrawing substituents: The nitro group (vs.

- Thioxo group : Enhances sulfur-mediated interactions (e.g., metal coordination) absent in the target compound .

Target Compound vs. Quinoxalinyl Pyrrolidinone ()

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one replaces the urea group with a quinoxaline moiety. The quinoxaline’s planar aromatic system enables π-π stacking, contrasting with the urea’s hydrogen-bonding capability. This compound demonstrated antimicrobial activity, suggesting that the pyrrolidinone scaffold itself may contribute to bioactivity .

Target Compound vs. Pyridine-Triazole Urea ()

1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted urea derivatives incorporate a triazole-pyridine core with nitro or methoxy substituents. The triazole ring offers click chemistry compatibility, while the nitro group (as in ) may influence solubility and target binding .

Biological Activity

The compound 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea , commonly referred to by its CAS number 894016-46-7 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 321.37 g/mol . The structure consists of a urea moiety linked to a pyrrolidine ring and a dihydroxy group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.37 g/mol |

| CAS Number | 894016-46-7 |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against these pathogens, indicating moderate to high antibacterial activity compared to standard antibiotics like ceftriaxone .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of hydroxyl groups may enhance solubility and bioavailability, facilitating interaction with bacterial targets.

Study 1: Synthesis and Evaluation

In a study published in Molecules, researchers synthesized various derivatives of the compound and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the pyrrolidine ring significantly influenced the antimicrobial potency . Specifically, compounds with p-tolyl substitutions showed enhanced activity against multi-drug resistant strains.

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis revealed that the presence of hydroxyl groups at specific positions on the dihydroxy moiety was crucial for maintaining antimicrobial efficacy. Compounds lacking these functional groups exhibited markedly reduced activity . This underscores the importance of functional group positioning in optimizing biological activity.

Q & A

Q. Critical parameters :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase impurities.

- Temperature : Reactions often proceed at 0–25°C to balance kinetics and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Basic: How can spectroscopic methods validate the compound’s purity and structure?

- NMR :

- IR : Stretching bands for urea C=O (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3400 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 364.2) .

Advanced: What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP-based viability) .

- Metabolic stability : Evaluate compound degradation in serum (e.g., via LC-MS) to explain variability in IC₅₀ values .

- Computational validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across reported targets (e.g., kinases vs. tubulin) and identify off-target effects .

Advanced: How do structural modifications impact pharmacokinetics?

- Urea moiety : Introducing electron-withdrawing groups (e.g., -NO₂) increases metabolic stability but may reduce solubility.

- Pyrrolidinone ring : Methylation at C3 enhances lipophilicity (logP ↑), improving blood-brain barrier penetration but reducing renal clearance .

- Dihydroxy group : Acetylation masks polarity, prolonging half-life but requiring enzymatic reactivation in vivo .

Basic: What biological targets or mechanisms are associated with this compound?

- Anticancer activity : Inhibits tubulin polymerization (IC₅₀ ~2.5 μM in MCF-7) by binding to the colchicine site, as shown in docking studies .

- Antioxidant effects : Scavenges ROS (e.g., DPPH assay, EC₅₀ ~50 μM) via the dihydroxy group’s redox activity .

Advanced: What experimental design principles optimize scaled-up synthesis?

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, solvent ratio). For example, a 2³ factorial design revealed that 1.5 mol% Pd(PPh₃)₄ in DMF/H₂O (4:1) maximizes yield (85%) .

- Flow chemistry : Continuous-flow reactors reduce reaction time (from 24 h to 2 h) and improve reproducibility by controlling temperature and mixing .

Advanced: How can computational methods predict biological interactions?

- Molecular docking : AutoDock or Schrödinger Suite identifies binding poses with targets (e.g., tubulin PDB: 1SA0). Docking scores correlate with experimental IC₅₀ values (R² > 0.8 in analogous urea derivatives) .

- QSAR models : Hammett constants for substituents on the p-tolyl group predict logD and cytotoxicity (e.g., σ⁻ values correlate with increased activity) .

Basic: What are the compound’s stability profiles under storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.